3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one
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Overview
Description
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one: is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the fused ring system . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: The methylene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as lipoxygenases, which play a role in inflammatory processes . The compound can also induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one include:
Xanthatin: A sesquiterpene lactone with similar structural features and biological activities.
Cyperotundone: Another compound with a fused ring system and potential medicinal properties.
Uniqueness
What sets this compound apart is its unique combination of a furan ring and a cycloheptane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
78804-74-7 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methylidene-4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-8-5-3-2-4-6-9(8)12-10(7)11/h4,6,8-9H,1-3,5H2 |
InChI Key |
XOJYIVGHNWZTBH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC=CC2OC1=O |
Origin of Product |
United States |
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